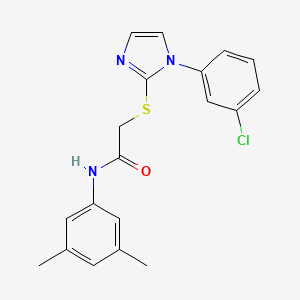

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

This compound features a central acetamide backbone linked to a 3,5-dimethylphenyl group via an amine bond and a thioether bridge connecting to a 1-(3-chlorophenyl)-substituted imidazole ring. Its molecular structure combines aromatic, heterocyclic, and sulfur-containing moieties, which are common in bioactive molecules targeting enzymes or receptors.

Key structural attributes include:

- Imidazole ring: Provides a planar, electron-rich heterocycle that may participate in π-π stacking or hydrogen bonding.

- 3,5-Dimethylphenyl group: The methyl groups may improve lipophilicity and membrane permeability.

- Thioether linkage: Enhances resistance to hydrolysis compared to ethers or esters.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-8-14(2)10-16(9-13)22-18(24)12-25-19-21-6-7-23(19)17-5-3-4-15(20)11-17/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVGWPQBNYMRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazole derivative.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under appropriate conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Amines, thiols, base catalysts

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Reduced imidazole derivatives

Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and bioactivity. Below is a detailed comparison:

Structural Analogs with Imidazole/Benzimidazole Cores

Substituent Variations in Acetamide Derivatives

- Chlorophenyl vs. Fluorophenyl : Fluorine substitution (e.g., in ’s fluorobenzyl analog) increases electronegativity and may improve blood-brain barrier penetration compared to chlorine .

- Dimethylphenyl vs.

- Thioether vs. Sulfonyl : Sulfonyl linkages (e.g., NAAB-496) increase hydrophilicity and hydrogen-bonding capacity but reduce lipophilicity compared to thioethers .

Functional Group Impact on Bioactivity

- Thioether vs. Ether : Thioethers (as in the target compound) resist hydrolysis better than ethers (e.g., pretilachlor in ), making them more suitable for oral drug formulations .

- Acetamide vs. Urea : Acetamide derivatives (e.g., alachlor in ) generally exhibit higher solubility than urea analogs, favoring systemic distribution .

Key Research Findings and Data Tables

Spectral Data Comparison

Biological Activity

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and a chlorophenyl substituent, which may enhance its interaction with various biological targets. The compound's synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of the chlorophenyl group.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazole and imidazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. In particular, studies have shown that certain thiazole-bearing compounds can induce apoptosis in cancer cells, with IC50 values often lower than those of standard chemotherapeutics like doxorubicin .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis has revealed that:

- The presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances cytotoxic activity.

- The thiazole and imidazole rings are crucial for activity; modifications to these structures can significantly alter biological efficacy .

For example, in one study, compounds similar to this compound showed promising results against cancer cell lines with IC50 values ranging from 1.61 to 1.98 µg/mL .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In vitro studies have demonstrated that certain thiazole-containing compounds exhibit significant inhibition against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | 1.61 - 1.98 µg/mL |

| Antibacterial | Effective against various bacterial strains | Varies by strain |

| Antifungal | Demonstrated efficacy against fungal pathogens | Specific values not reported |

The synthesis of this compound typically involves:

- Formation of the Imidazole Ring : This is achieved through a condensation reaction involving glyoxal and ammonia.

- Introduction of Chlorophenyl Group : A nucleophilic substitution reaction using 3-chlorobenzyl chloride is employed.

- Formation of Thioether Linkage : Reacting the chlorophenyl-imidazole intermediate with thiourea establishes the thioether bond.

Mechanism Insights

The biological activity of this compound is likely mediated through interactions with specific cellular targets. For instance:

- Cytotoxicity Mechanism : Studies suggest that imidazole derivatives may interact with proteins involved in cell cycle regulation and apoptosis pathways.

- Antimicrobial Mechanism : The presence of the thiazole moiety enhances membrane permeability or disrupts essential metabolic processes in microbial cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.